molecular formula C12H24N2O2 B7931132 N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide

Cat. No.: B7931132
M. Wt: 228.33 g/mol
InChI Key: CQMUSBWYYIBFFA-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring, an isopropyl group, and an acetamide moiety, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1-(2-hydroxy-ethyl)-pyrrolidin-3-ylmethylamine and isopropyl acetic acid.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

  • Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using standard organic synthesis techniques.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: The pyrrolidinyl ring can undergo reduction to form a piperidine derivative.

  • Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide or potassium permanganate are used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones or carboxylic acids.

  • Reduction Products: Piperidine derivatives.

  • Substitution Products: A variety of functionalized derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It serves as a probe in biological studies to investigate cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-N-isopropyl-acetamide

  • N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide

  • N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

This compound's versatility and potential make it a valuable subject for further research and development

Biological Activity

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide (CAS Number: 1289385-02-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring facilitates hydrophobic interactions. These interactions may modulate enzyme or receptor activities, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial activities.

Antiviral Properties

Research into related compounds has revealed promising antiviral activities against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). For example, certain pyrrole derivatives have demonstrated inhibition of viral replication at concentrations as low as 0.5 mg/mL . The potential for this compound to exhibit similar antiviral properties warrants further investigation.

Enzyme Inhibition

The compound's ability to interact with enzymes suggests it may act as an enzyme inhibitor. This property could be beneficial in therapeutic contexts where modulation of enzymatic activity is desired, such as in pain management or anti-inflammatory applications.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Demonstrated significant activity against Staphylococcus aureus with MIC values between 3.12 and 12.5 μg/mL .
Antiviral Efficacy Related compounds showed inhibition of HSV replication by up to 69% at effective concentrations .
Enzyme Interaction Suggested potential as an enzyme inhibitor based on structural analysis and interaction studies.

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-4-5-13(8-12)6-7-15/h10,12,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMUSBWYYIBFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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